PD168393

描述

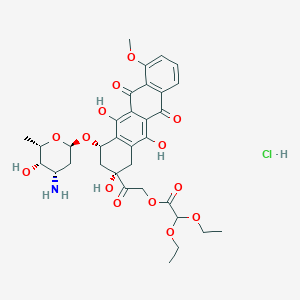

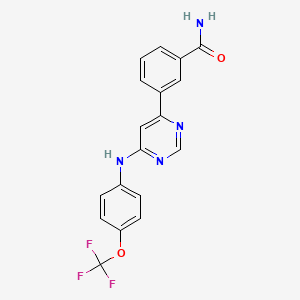

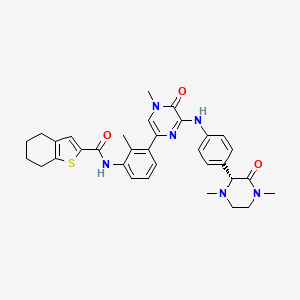

“4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline” is also known as PD168393 . It is a potent, cell-permeable, irreversible, ATP-competitive and selective inhibitor of EGF receptor (EGFR) tyrosine kinase activity . The compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Molecular Structure Analysis

The molecular structure of “4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline” has been confirmed by physicochemical and spectral characteristics . The compound has an empirical formula (Hill Notation) of C17H13BrN4O and a molecular weight of 369.22 .

Physical And Chemical Properties Analysis

The compound has an empirical formula (Hill Notation) of C17H13BrN4O and a molecular weight of 369.22 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

科学研究应用

表皮生长因子受体 (EGFR) 酪氨酸激酶活性的抑制

PD168393 是一种有效的、可穿透细胞的、不可逆的、ATP 竞争性的和选择性的表皮生长因子受体 (EGFR) 酪氨酸激酶活性抑制剂 . 其 IC₅₀ 值为 700 pM , 这表明其在抑制 EGFR 方面具有很高的效力。

ErbB2 的抑制

除了 EGFR,this compound 也已知能抑制 ErbB2 . ErbB2 是表皮生长因子受体 (EGFR/ErbB) 家族跨膜受体酪氨酸激酶的成员,参与信号转导途径。

Her2 诱导的酪氨酸磷酸化的抑制

This compound 在 3T3-Her2 细胞中显示出快速且有效的抑制 Her2 诱导的酪氨酸磷酸化,其 IC50 为 100 nM . Her2 是一种蛋白质,可能在癌症的发展中发挥作用。

磷酸化 PLCγ1/Stat1/Dok1/δ-连环蛋白的抑制

This compound 也抑制 3T3-Her2 细胞中 PLCγ1、Stat1、Dok1 和 δ-连环蛋白的磷酸化 . 这些蛋白质参与各种细胞过程,包括细胞生长和分化。

诱导恶性周围神经鞘瘤细胞凋亡

This compound 增加了由溶酶体功能障碍刺激的恶性周围神经鞘瘤细胞的凋亡 . 这表明它在癌症治疗中的潜在用途。

ErbB4 的急性抑制

This compound 已被用于 ErbB4 的急性抑制 . ErbB4 是 EGFR 家族的另一个成员,在各种器官系统的发育和功能中起着至关重要的作用。

作用机制

Target of Action

The primary targets of PD168393 are the Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization and tyrosine autophosphorylation, thus triggering a series of downstream processes that promote cell proliferation .

Mode of Action

This compound acts by irreversibly inactivating the EGF receptor . It achieves this by binding to the ATP-binding pocket of the EGFR tyrosine kinase, thereby inhibiting the receptor’s autophosphorylation . This suppression of autophosphorylation continues even after the compound is removed, indicating the irreversible nature of its action .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. It leads to the suppression of the Akt and mTOR activation, which are key components of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation . This suppression results in increased autophagic activity .

Result of Action

The result of this compound’s action is a cytostatic response in cells, meaning it inhibits cell proliferation . It has been shown to produce tumor growth inhibition in certain cancer models . Moreover, the compound’s ability to induce autophagy and suppress Akt and mTOR activation suggests a role in promoting cell death under certain conditions .

生化分析

Biochemical Properties

PD168393 interacts with the EGFR tyrosine kinase and ErbB2 . It irreversibly inactivates the EGF receptor, but is inactive against insulin receptor, PDGFR, FGFR, and PKC . This suggests that this compound has a specific interaction with EGFR and ErbB2, and does not interact with other enzymes or proteins such as insulin receptor, PDGFR, FGFR, and PKC .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it suppresses EGF-dependent receptor autophosphorylation in A431 cells during continuous exposure . It also inhibits heregulin-induced tyrosine phosphorylation in MDA-MB-453 cells . Furthermore, this compound induces a cytostatic but not a cytotoxic response in malignant peripheral nerve sheath tumor cells, accompanied by suppression of Akt and mTOR activation and increased autophagic activity .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly inactivating the EGF receptor . This inactivation is achieved through alkylation of Cys-773 within the ATP binding pocket . This prevents the receptor from activating itself, which is a prerequisite for binding of downstream adaptor proteins .

Temporal Effects in Laboratory Settings

This compound has been shown to suppress EGF-dependent receptor autophosphorylation in A431 cells during continuous exposure, with continuous suppression even after 8 hours in compound-free medium . This suggests that this compound has long-lasting effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in vivo, producing tumor growth inhibition of 115% after 15 days of treatment in human epidermoid carcinoma xenografts in mice . The dosage used in this study was 58 mg/kg, administered once daily .

Metabolic Pathways

Given its role as an EGFR tyrosine kinase inhibitor, it is likely that this compound impacts pathways related to EGFR signaling .

Transport and Distribution

Given its role as an EGFR inhibitor, it is likely that this compound is transported to areas of the cell where EGFR is located .

Subcellular Localization

Given its role as an EGFR inhibitor, it is likely that this compound localizes to areas of the cell where EGFR is located .

属性

IUPAC Name |

N-[4-(3-bromoanilino)quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUBKQUPEREOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274444 | |

| Record name | pd 168393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194423-15-9 | |

| Record name | PD 168393 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 168393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-168393 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pd 168393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168393 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R996Y9T0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of PD168393 and how does it interact with this target?

A1: this compound irreversibly inhibits EGFR tyrosine kinase by targeting Cys797, a cysteine residue located in a conserved α-helix at the lip of the ATP-binding pocket. [] This covalent modification prevents ATP binding and subsequent phosphorylation activity of EGFR. [, , , , ]

Q2: What are the downstream effects of this compound-mediated EGFR inhibition?

A2: this compound-mediated EGFR inhibition has been shown to:

- Reduce cell proliferation and induce apoptosis: In various cancer cell lines, including lung cancer, breast cancer, and malignant peripheral nerve sheath tumor cells. [, , , , ]

- Suppress ERK1/2 and Akt signaling pathways: These pathways are often dysregulated in cancer, and their inhibition contributes to the anti-tumor effects of this compound. [, , , , , ]

- Modulate inflammatory responses: By reducing the production of pro-inflammatory cytokines, such as IL-8/CXCL8 and TNF-α, in epithelial cells. [, , ]

- Affect cell morphology and invasiveness: By altering the activation of integrins and downstream signaling pathways. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H14BrN3O2, and its molecular weight is 396.24 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided articles do not contain specific spectroscopic data, techniques like NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized this compound. []

Q5: How do structural modifications to the this compound scaffold affect its inhibitory activity?

A5: Research utilizing modified 4-anilinoquinazoline derivatives, similar to this compound, have demonstrated the impact of structural changes on their inhibitory activity: []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)

![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)